ethyl 1-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate
Description
Ethyl 1-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate is a structurally complex heterocyclic compound featuring:
- Core scaffold: A fused [1,2,4]triazolo[3,2-b][1,3]thiazole ring system with a hydroxy group at position 4.
- Substituents: A 4-chlorophenyl group and a furan-2-yl moiety attached to the triazolothiazole core.
- Piperidine-4-carboxylate ester: A piperidine ring substituted with an ethyl carboxylate group at position 2.
This compound’s hybrid architecture combines electron-rich (furan) and electron-deficient (chlorophenyl, triazolothiazole) motifs, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
ethyl 1-[(4-chlorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O4S/c1-2-31-22(30)15-9-11-27(12-10-15)18(14-5-7-16(24)8-6-14)19-21(29)28-23(33-19)25-20(26-28)17-4-3-13-32-17/h3-8,13,15,18,29H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDJEMXYVKKVSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate involves multiple steps, starting with the preparation of the triazolo-thiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while nucleophilic substitution of the chlorophenyl group could introduce various functional groups .
Scientific Research Applications
Ethyl 1-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 1-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂) may improve binding to electron-rich biological targets but reduce metabolic stability .
- Chlorine (-Cl) balances lipophilicity and polarity, making it a common substituent in drug design .
Core Heterocycle Variations
The triazolothiazole scaffold is central to the compound’s activity. Substitution with other fused heterocycles alters bioactivity:
| Compound Name | Core Structure | Key Functional Groups | Reported Biological Activity |
|---|---|---|---|
| 5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | Thiazolo[3,2-b][1,2,4]triazole | -Piperazine instead of piperidine -Ethoxy/methoxy phenyl |
Not specified; piperazine may enhance solubility. |
| Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate | Thiazolo[3,2-a]pyrimidine | -Pyrimidine core instead of triazole | Antiviral potential (unverified) . |
Key Observations :
- Piperazine derivatives (e.g., ) often exhibit improved aqueous solubility compared to piperidine analogs due to increased hydrogen-bonding capacity.
- Thiazolopyrimidine cores (e.g., ) may offer distinct electronic properties, affecting binding to enzymes like kinases or viral proteases.
Piperidine Carboxylate Ester Derivatives
The ethyl piperidine-4-carboxylate group is a recurring motif in bioactive molecules. Comparisons include:
Key Observations :
- Bivalent ligands (e.g., ) demonstrate enhanced potency due to dual binding modes, a strategy applicable to the target compound’s design.
Antiviral Activity of Related Carboxylate Esters
Biological Activity
Ethyl 1-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Piperidine ring : Contributes to the compound's ability to interact with biological targets.
- Triazole and thiazole moieties : Known for their roles in various biological activities including antimicrobial and anticancer effects.
- Furan ring : Often associated with antioxidant properties.
Anticancer Activity
Research has indicated that derivatives of triazoles and thiazoles exhibit significant anticancer properties. A review highlighted that compounds containing the 1,2,4-triazolo[3,4-b][1,3]thiadiazine scaffold have shown promising results against various cancer cell lines. For instance:
| Compound | Cancer Cell Line | IC50 Value (μM) |
|---|---|---|
| Triazole Derivative A | HCT-116 (Colon) | 6.2 |
| Triazole Derivative B | T47D (Breast) | 27.3 |
| Triazole Derivative C | MCF-7 (Breast) | 43.4 |
These findings suggest that this compound may exhibit similar anticancer effects due to its structural components.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies on related triazole derivatives have demonstrated effectiveness against a variety of pathogens:
| Compound | Pathogen | Activity |
|---|---|---|
| Triazole Derivative D | E. coli | Active |
| Triazole Derivative E | S. aureus | Active |
The presence of the thiazole ring in the structure is particularly noted for enhancing antimicrobial efficacy.
Anti-inflammatory and Antioxidant Properties
The compound's structural features suggest possible anti-inflammatory and antioxidant activities. Research indicates that compounds containing furan and triazole rings often exhibit these properties:
- Anti-inflammatory activity : Inhibition of pro-inflammatory cytokines.
- Antioxidant activity : Scavenging of free radicals.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. The following factors influence the activity:
- Substituents on the piperidine ring : Modifications can enhance binding affinity to biological targets.
- Positioning of functional groups : The orientation of the chlorophenyl and furan groups affects pharmacodynamics.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
-
Study on Triazole Derivatives :
- Investigated the anticancer effects on multiple cell lines.
- Results indicated significant cytotoxicity linked to specific structural modifications.
-
Antimicrobial Evaluation :
- Assessed various triazole and thiazole derivatives against clinical isolates.
- Found promising results in inhibiting bacterial growth.
Q & A
Basic: What synthetic strategies are effective for constructing the triazolothiazole core in this compound?
Answer:
The triazolothiazole moiety can be synthesized via cyclization reactions involving thiourea derivatives and α,β-unsaturated carbonyl compounds. For example:
- Biginelli-like multicomponent reactions ( ) using aldehydes, thioureas, and β-ketoesters under acidic conditions (e.g., HCl/EtOH) yield intermediate thiazolidinones, which are subsequently oxidized and cyclized.
- Cyclocondensation of hydrazine derivatives with thioamides or thioesters () in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours.
Key considerations : - Use 3-amino-5-methylisoxazole ( ) or similar nucleophiles to stabilize intermediates.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) or HPLC (C18 column, UV detection at 254 nm) .
Advanced: How can reaction conditions be optimized to improve yield and purity of the final compound?
Answer:
Employ Design of Experiments (DoE) methodologies to systematically vary parameters:
- Variables : Temperature (60–120°C), solvent polarity (DMF vs. THF), catalyst (p-TsOH vs. ZnCl₂), and reaction time (4–24 hours).
- Response surface modeling () can identify optimal conditions. For example, highlights flow-chemistry approaches for precise control of exothermic steps (e.g., cyclization).
Data-driven adjustments : - Use HPLC-MS () to quantify byproducts (e.g., unreacted thioureas or dimerization artifacts).
- Recrystallization from ethanol/water (7:3 v/v) improves purity (>95% by ¹H NMR) .
Basic: What spectroscopic techniques are critical for structural confirmation?
Answer:
A multi-technique approach is required:
- ¹H/¹³C NMR : Assign signals for the piperidine ring (δ 2.5–3.5 ppm, multiplet), furan protons (δ 6.2–7.1 ppm), and triazolothiazole NH/OH (δ 10–12 ppm, broad) ().
- FTIR : Confirm hydroxyl (3400–3200 cm⁻¹) and ester carbonyl (1720–1700 cm⁻¹) groups ( ).
- High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error ().
Validation : Compare experimental data with computational predictions (e.g., Gaussian09 DFT calculations) .
Advanced: How can researchers resolve contradictions between computational and experimental spectral data?
Answer:
Discrepancies often arise from conformational flexibility or solvent effects :
- Perform variable-temperature NMR (e.g., 25–60°C) to identify dynamic processes (e.g., piperidine ring puckering) ().
- Use X-ray crystallography () to resolve ambiguities in regiochemistry (e.g., triazole-thiazole linkage).
- Solvent modeling : Compare experimental IR/Raman spectra with simulated spectra (Polarizable Continuum Model, PCM) in solvents like DMSO or methanol .
Basic: What biological assays are suitable for preliminary activity screening?
Answer:
Prioritize assays aligned with structural motifs:
- Enzyme inhibition : Test against 14-α-demethylase (CYP51, PDB: 3LD6) via molecular docking (Autodock Vina) and in vitro microsomal assays ().
- Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Candida albicans or Staphylococcus aureus ( ).
Data interpretation : - Correlate IC₅₀ values with substituent effects (e.g., 4-chlorophenyl enhances lipophilicity, improving membrane penetration) .
Advanced: How to design derivatives to probe structure-activity relationships (SAR)?
Answer:
- Core modifications : Replace the furan-2-yl group with thiophene or pyridine () using Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃, DME/H₂O).
- Piperidine substitution : Introduce bulky groups (e.g., tert-butyl) at the 4-position to assess steric effects on target binding ().
- Pharmacokinetic profiling : Measure logP (shake-flask method) and metabolic stability (rat liver microsomes) to prioritize derivatives .
Basic: What safety precautions are required for handling this compound?
Answer:
- Hazard assessment : While specific GHS data are unavailable (), assume irritancy (H315/H319) due to the ester and chlorophenyl groups.
- PPE : Use nitrile gloves, safety goggles, and fume hoods for synthesis/purification.
- Waste disposal : Quench reaction mixtures with 10% NaHCO₃ before aqueous disposal .
Advanced: How to address low solubility in aqueous buffers during bioassays?
Answer:
- Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) to maintain solubility without denaturing proteins ().
- Prodrug strategies : Hydrolyze the ethyl ester to a carboxylic acid (NaOH/EtOH/H₂O, 60°C) to enhance hydrophilicity ().
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (oil-in-water emulsion) for sustained release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
